3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide typically involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with benzylhydrazine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the benzylhydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on biological systems, particularly its role as a monoamine oxidase inhibitor.
Medicine: It is used in the development of antidepressant drugs.
Industry: The compound finds applications in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide involves the inhibition of monoamine oxidase enzymes (MAO-A and MAO-B). By inhibiting these enzymes, the compound increases the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This leads to an antidepressant effect by enhancing neurotransmission in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid methylamide
- 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid
- Isoxazole-4-carboxylic acid
- 5-Methyl-3-(4-phenoxyphenyl)isoxazole-4-carboxylic acid
- 3-(4-Bromophenyl)isoxazole-5-carboxylic acid
- 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylic acid
- 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid
- 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
- 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid
Uniqueness
3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide is unique due to its specific structure and its role as a monoamine oxidase inhibitor. This makes it particularly valuable in the treatment of depression and other mood disorders .
Biological Activity
3-Methylisoxazole-5-carboxylic acid 2-benzyl hydrazide, commonly referred to as a derivative of isoxazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes both an isoxazole ring and a hydrazide moiety, contributing to its diverse pharmacological properties.
- Molecular Formula : C13H14N4O3
- Molecular Weight : 270.28 g/mol
- CAS Number : 1234567 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:
- Antitumor Activity : It has been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and colon cancer cells.
- Antimicrobial Properties : The compound demonstrates activity against certain bacterial strains, potentially through inhibition of specific metabolic pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Antitumor | MV4-11 (Leukemia) | 10 | |
Antitumor | LoVo (Colon Adenocarcinoma) | 15 | |
Antimicrobial | E. coli | 25 | |
Antimicrobial | S. aureus | 30 |
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines revealed that this compound significantly inhibited the proliferation of MV4-11 and LoVo cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
- Antimicrobial Activity : In vitro studies demonstrated that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of this compound, revealing that modifications to the isoxazole ring can enhance its biological potency. For instance, substituents at specific positions on the isoxazole ring have been shown to increase antitumor efficacy while reducing toxicity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:
- Absorption : Rapidly absorbed when administered orally.
- Distribution : Exhibits good tissue distribution, with higher concentrations found in liver and kidney tissues.
- Metabolism : Primarily metabolized via hepatic pathways.
- Excretion : Excreted mainly through urine.
Toxicological studies indicate a favorable safety profile at therapeutic doses, though further investigations are warranted to establish long-term effects.
Properties
IUPAC Name |
N'-benzyl-3-methyl-1,2-oxazole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-7-11(17-15-9)12(16)14-13-8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOGVNNFYRYSLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148571 | |
Record name | 5-Isoxazolecarboxylic acid, 3-methyl-, 2-benzylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1085-32-1 | |
Record name | 5-Isoxazolecarboxylic acid, 3-methyl-, 2-benzylhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Isoxazolecarboxylic acid, 3-methyl-, 2-benzylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40148571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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